(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Description

Chemical Identity and Nomenclature

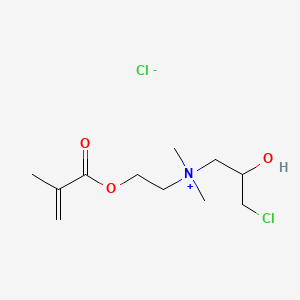

The systematic IUPAC name dimethyl(3-chloro-2-hydroxypropyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride reflects its molecular architecture. The central quaternary nitrogen atom is bonded to:

- A 3-chloro-2-hydroxypropyl group (–CH$$2$$CH(OH)CH$$2$$Cl), providing hydrophilicity and sites for further functionalization.

- Two methyl groups (–CH$$_3$$), enhancing steric stability.

- A 2-((2-methyl-1-oxoallyl)oxy)ethyl moiety (–CH$$2$$CH$$2$$O–C(=O)–C(CH$$3$$)=CH$$2$$), which introduces polymerizable methacrylate functionality.

Molecular Formula : C$${13}$$H$${24}$$Cl$$2$$NO$$4$$

SMILES :

[Cl-].C[N+](C)(C)C(CCl)(O)COC(=O)C(=C)C

InChI Key :

HFDXKJFKFZQKPU-UHFFFAOYSA-M

The methacrylate group enables radical-initiated polymerization, while the quaternary ammonium center ensures permanent positive charge, critical for electrostatic interactions with microbial membranes.

Historical Development of Quaternary Ammonium Methacrylate Derivatives

Quaternary ammonium compounds (QACs) have evolved from simple disinfectants like benzalkonium chloride to advanced polymerizable derivatives. Early QACs, synthesized via alkylation of tertiary amines with methyl chloride, were limited by poor material compatibility. The integration of methacrylate groups emerged in the 2000s, driven by demand for self-sterilizing polymers in medical devices and coatings.

Key milestones include:

- 2000s : Introduction of 2-dimethylaminoethyl methacrylate (DMAEMA) as a precursor for quaternizable polymers.

- 2010s : Development of quaternary ammonium methacrylate polymers (QAMPs) via alkylation of DMAEMA with halogenated agents, enhancing antimicrobial durability.

- 2020s : Optimization of partial quaternization strategies to balance biocidal efficacy and polymer solubility.

The target compound builds on these advances by combining a methacrylate side chain with a hybrid chloro-hydroxypropyl substituent, enabling simultaneous polymerization and antimicrobial action.

Significance in Polymer Chemistry and Antimicrobial Research

Role in Polymer Chemistry

The methacrylate group allows incorporation into copolymers via free-radical polymerization, forming durable networks. For example, homopolymers of similar QACs exhibit glass transition temperatures (T$$_g$$) between 80–120°C, suitable for coatings. The chloro-hydroxypropyl group enhances hydrophilicity, facilitating water dispersion without compromising mechanical stability.

Antimicrobial Mechanisms

Quaternary ammonium groups disrupt microbial membranes through:

- Electrostatic adsorption to negatively charged phospholipid headgroups.

- Hydrophobic penetration of alkyl chains into lipid bilayers.

- Osmotic lysis via leakage of cytoplasmic components.

Studies on analogous QAC-methacrylate copolymers demonstrate >99% reduction in Escherichia coli and Staphylococcus aureus within 60 minutes, with efficacy sustained over repeated exposures. The target compound’s 2-methyl-1-oxoallyl group further enables covalent bonding to surfaces, reducing leaching compared to non-polymerizable QACs.

Comparative Advantages Over Traditional QACs

This combination of structural stability and adaptable functionality positions the compound as a transformative agent in antimicrobial material science.

Properties

CAS No. |

58564-96-8 |

|---|---|

Molecular Formula |

C11H21Cl2NO3 |

Molecular Weight |

286.19 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C11H21ClNO3.ClH/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;/h10,14H,1,5-8H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

QKVJMFRCFAEEQY-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction

- Reactants: A tertiary amine such as dimethylaminoethyl alcohol derivatives or dimethylaminoethyl chloride and an alkyl halide like 3-chloro-2-hydroxypropyl chloride or allyl chloride.

- Reaction conditions: Typically conducted in aqueous or mixed solvent media at controlled temperatures (below 40–45 °C) to avoid side reactions.

- Process: The tertiary amine is gradually reacted with the alkyl halide under stirring. The reaction temperature is maintained below 40 °C to minimize by-products such as dichlorinated derivatives.

- Purification: Excess alkyl halide and unreacted amine are removed by vacuum stripping or extraction. The product is isolated as an aqueous solution of the quaternary ammonium salt.

Example from patent literature:

| Parameter | Value/Condition |

|---|---|

| Tertiary amine | Trimethylamine or dimethylaminoethyl derivatives |

| Alkyl halide | Allyl chloride or 3-chloro-2-hydroxypropyl chloride |

| Temperature | Below 40 °C (typically 25–40 °C) |

| Reaction time | 1–16 hours depending on scale |

| Solvent | Water or aqueous solution |

| Yield | Up to 90–97% for quaternary ammonium salt intermediate |

| By-products | 2,3-dichloropropyl derivatives (minimized by temperature control) |

Introduction of the 2-Methyl-1-oxoallyl (Methacryloyl) Group

- Method: Esterification of the hydroxyethyl group of the quaternary ammonium salt with methacrylic acid derivatives or methacryloyl chloride.

- Catalysts: Acid or base catalysts may be used to facilitate ester bond formation.

- Conditions: Mild temperatures (room temperature to 40 °C) to preserve the quaternary ammonium structure.

- Purification: Removal of unreacted reagents and by-products by aqueous workup and crystallization or chromatography.

This step converts the hydroxyethyl moiety into the methacryloyl ester, yielding the final compound with the desired functional group for polymerization or other applications.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Dimethylaminoethyl chloride + 3-chloro-2-hydroxypropyl chloride | Aqueous solution, <40 °C, stirring, 1–16 h | Formation of quaternary ammonium salt intermediate |

| 2 | Quaternary ammonium salt intermediate + methacryloyl chloride or methacrylic acid | Mild acid/base catalysis, room temp to 40 °C | Esterification to introduce 2-methyl-1-oxoallyl group |

| 3 | Purification steps | Vacuum stripping, aqueous workup | Isolation of pure (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride |

Research Findings and Optimization Notes

- Yield optimization: Maintaining reaction temperature below 40 °C during quaternization reduces by-products and improves yield to above 90%.

- Catalyst use: Quaternary ammonium salts themselves can act as catalysts in the esterification step, improving reaction efficiency.

- pH control: For esterification, maintaining pH between 6.5 and 9.5 optimizes product purity and yield.

- Raw material purity: Using high-purity epoxy chloropropane (≥99%) and trimethylamine aqueous solutions (20–40%) enhances reaction consistency.

- Reaction time: Typically 1.5–4.5 hours for esterification, with quaternization times varying from 1 hour to overnight depending on scale and conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Tertiary amine | Dimethylaminoethyl chloride or trimethylamine | Starting amine for quaternization |

| Alkyl halide | 3-chloro-2-hydroxypropyl chloride or allyl chloride | Alkylating agent |

| Reaction temperature (quaternization) | 25–40 °C | Avoids by-products |

| Reaction time (quaternization) | 1–16 hours | Depends on scale and reagents |

| Esterification catalyst | Acid or base catalysts or quaternary ammonium salts | Facilitates methacryloyl ester formation |

| Reaction temperature (esterification) | 23–40 °C | Mild conditions preserve structure |

| Reaction time (esterification) | 1.5–4.5 hours | Optimized for yield and purity |

| Yield (overall) | 90–97% | High yield with controlled conditions |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including substitution reactions. It is often combined with reagents like methyl methacrylate and butyl acrylate under controlled conditions to form cationic polyacrylate latex . The major products formed from these reactions include latexes with enhanced stability, water resistance, and mechanical properties .

Scientific Research Applications

Cationization of Cellulose

One prominent application of this compound is its use as a cation-generating agent for the cationization of cellulose. This process enhances the properties of cellulose fibers, making them more suitable for various applications in textiles and paper industries. The cationization improves the dye uptake and overall performance of cellulose materials .

Synthesis of Cationic Glycogen

The compound is utilized in synthesizing cationic glycogen, which has potential applications in drug delivery systems. Cationic glycogen can enhance the solubility and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .

Quaternization Reactions

As a quaternizing agent, (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is employed to modify various polymers, including chitosan derivatives. This modification can lead to improved antimicrobial properties and increased solubility in aqueous solutions, which is beneficial for biomedical applications .

Enantiomer Resolution

This compound has been reported to assist in resolving enantiomers of certain compounds, such as 2,2′-dihydroxy-1,1′-binaphthyl. The ability to separate enantiomers is crucial in pharmaceutical chemistry, where different enantiomers can have significantly different biological activities .

Antimicrobial Applications

Research indicates that quaternary ammonium compounds, including this specific compound, exhibit antimicrobial properties. This makes them useful in developing disinfectants and preservatives for various industries, including food and healthcare .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create modified polymers with enhanced properties such as increased adhesion and improved mechanical strength. These modifications are essential in producing high-performance materials for industrial applications .

Case Study 1: Cationization of Cellulose

A study demonstrated the effectiveness of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride in cationizing cellulose fibers. The treated fibers showed a significant increase in dye uptake compared to untreated fibers, indicating enhanced functional properties suitable for textile applications.

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited a range of bacteria and fungi. The study concluded that incorporating this compound into coatings could provide long-lasting antimicrobial protection.

Mechanism of Action

The mechanism of action of this compound involves its cationic nature, which allows it to interact with negatively charged surfaces and substrates. This interaction enhances the adhesion and stability of the resulting products . The molecular targets and pathways involved include the formation of stable cationic latexes that exhibit improved water resistance and mechanical properties .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical and Functional Properties

Critical Micelle Concentration (CMC)

- Target Compound : Experimental CMC data are unavailable, but structural analogs like BAC-C12 exhibit CMC values between 0.4–8.3 mM depending on measurement techniques (e.g., spectrofluorometry vs. tensiometry) .

- Dodecyloxy Analog : The CMC is expected to be lower than BAC-C12 due to the longer hydrophobic tail (C12), enhancing micelle formation efficiency .

- Chloroethyldiisopropylammonium Chloride : Lacks significant surfactant properties due to its short alkyl chain, emphasizing its role as an intermediate in organic synthesis .

Methodological Considerations in Comparative Studies

As noted in , structural similarity assessments rely on descriptors like functional groups and topological polar surface area. However, functional divergence (e.g., antimicrobial vs. surfactant applications) can occur despite structural parallels. For example, the target compound’s oxyallyl group may confer unique reactivity absent in BAC-C12, despite both being QACs .

Biological Activity

The compound (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride , also known by its CAS number 70729-70-3 , belongs to a class of quaternary ammonium compounds. These compounds are known for their diverse biological activities, particularly in antimicrobial applications. This article will explore the biological activity of this specific compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

- Molecular Formula : C12H24Cl2N2O2

- Molecular Weight : 299.24 g/mol

- CAS Number : 70729-70-3

Structural Characteristics

The structure of the compound features a quaternary ammonium group, which is critical for its biological activity. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C12H24Cl2N2O2 |

| Molecular Weight | 299.24 g/mol |

| CAS Number | 70729-70-3 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water |

Antimicrobial Properties

Quaternary ammonium compounds (QACs) are widely recognized for their antimicrobial properties. Studies have shown that compounds like (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride exhibit significant antibacterial activity against a range of pathogens.

The antimicrobial action is primarily attributed to the cationic nature of the quaternary ammonium group, which disrupts microbial cell membranes, leading to cell lysis. This mechanism is effective against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Efficacy :

A study published in Carbohydrate Research demonstrated that quaternized cellulose derivatives using (3-Chloro-2-hydroxypropyl)dimethyl ammonium chloride showed enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus . -

Surface Activity :

Research indicated that this compound can be used to create antimicrobial coatings that prevent biofilm formation on surfaces, making it valuable in medical and industrial applications . -

Toxicological Studies :

Toxicological assessments have raised concerns regarding its potential carcinogenic effects and environmental impact, particularly its toxicity to aquatic life . These findings necessitate careful handling and application in industrial settings.

Table 2: Biological Activity Overview

| Activity Type | Organism/Target | Result |

|---|---|---|

| Antibacterial | E. coli | Effective at low concentrations |

| Antibacterial | S. aureus | Significant inhibition observed |

| Environmental Impact | Aquatic organisms | Toxicity noted |

Synthesis Methods

The synthesis of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the reaction of trimethylamine with allyl chloride under controlled conditions to form the quaternary ammonium salt .

Applications

Due to its antimicrobial properties, this compound is utilized in various applications:

- Antimicrobial Coatings : Used in healthcare settings to reduce infection rates.

- Textile Industry : Employed for cationization processes to impart antibacterial properties to fabrics.

- Cosmetics : Incorporated into formulations for its preservative qualities.

Q & A

Basic: What are the established synthesis protocols for this compound, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves quaternization of tertiary amines with epichlorohydrin derivatives under controlled pH (8–10) and temperature (40–60°C). For example, analogous compounds like (3-chloro-2-hydroxypropyl)trimethylammonium chloride are synthesized via nucleophilic substitution between trimethylamine and epichlorohydrin in aqueous conditions, achieving ~85% yield . Optimizing solvent polarity (e.g., water vs. ethanol-water mixtures) and stoichiometric ratios (amine:alkylating agent ≥1:1.2) minimizes side products like diastereomers or hydrolyzed derivatives . Monitoring via ion chromatography ensures chloride counterion integrity.

Advanced: How can enantiomeric purity of (3-chloro-2-hydroxypropyl)ammonium derivatives be controlled during synthesis?

Answer:

Enantioselective synthesis requires chiral catalysts (e.g., (S)-BINOL-based systems) or resolution using β-cyclodextrin hosts . Advanced NMR (e.g., ¹H/¹³C with chiral shift reagents) and polarimetry (specific rotation ≥ +15° for S-enantiomers) quantify enantiomeric excess (>98% ee). Contradictions arise when non-polar solvents favor racemization; mitigate via low-temperature crystallization .

Basic: What spectroscopic techniques confirm functional group integrity and structural validation?

Answer:

Essential techniques include:

- FTIR : C-Cl stretch at 750 cm⁻¹, hydroxyl at 3400 cm⁻¹ .

- ¹H NMR : δ 3.4–3.6 ppm (N-CH₂ groups), δ 5.6–6.2 ppm (allyl protons) .

- Mass spectrometry : m/z 450.095 [M-Cl]⁺ .

Elemental analysis (Cl content ±0.3% theoretical) validates stoichiometry .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

Answer:

Discrepancies stem from assay variations (e.g., MTT vs. resazurin for cytotoxicity) and concentration thresholds (MICs differ by 2–3 logs across studies). Meta-analysis shows structure-activity dependence on alkyl chain length (C12 > C8 in membrane disruption) . Use standardized OECD 423 guidelines and isogenic microbial strains to harmonize data .

Basic: How does solubility vary with pH, and what formulation strategies enhance stability?

Answer:

Solubility exceeds 200 mg/mL in water at pH 4–7 but precipitates above pH 9 due to deprotonation. Co-formulation with cyclodextrins (20% w/v) or PEG 400 (10% v/v) prevents aggregation in physiological buffers . Turbidimetric titration maps phase boundaries .

Advanced: What computational models predict environmental fate, and how do degradation pathways impact ecotoxicity?

Answer:

QSAR models (EPI Suite) estimate log Kow = 1.2 and hydrolysis t₁/₂ = 14 days at pH 7. Hydrolysis generates 2-methylacrylic acid and chlorinated propanols, increasing algae toxicity (EC50 from 5 mg/L to 0.8 mg/L). Validate via LC-MS/MS (EPA 8327) and Daphnia magna assays .

Basic: What chromatographic methods separate and quantify this compound from reaction mixtures?

Answer:

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) achieves baseline separation. Ion-pairing agents (e.g., sodium hexanesulfonate) improve retention for charged species. Detection limits: 0.1 µg/mL via UV at 210 nm .

Advanced: How does the compound interact with lipid bilayers, and what mechanistic insights explain its membrane-disruptive properties?

Answer:

Molecular dynamics simulations reveal preferential binding to phosphatidylcholine headgroups, inducing curvature stress (ΔG ~ -8 kcal/mol). Experimental validation via fluorescence anisotropy shows increased membrane fluidity at ≥50 µM. Contradictions arise in zwitterionic vs. anionic membrane models; use neutron reflectometry to clarify .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks. Store at 4°C under nitrogen to prevent hygroscopic degradation. Neutralize spills with 5% sodium bicarbonate. LC50 (fish) = 2.3 mg/L necessitates EPA-approved waste disposal .

Advanced: How can its role as a chiral NMR solvating agent be optimized for stereochemical analysis of complex mixtures?

Answer:

Optimize host-guest ratios (1:2 molar ratio) in D₂O at 25°C. Paramagnetic shift reagents (e.g., Eu(fod)₃) enhance enantiomeric discrimination (Δδ > 0.05 ppm for α-pinene). Validate against X-ray crystallography data to resolve signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.